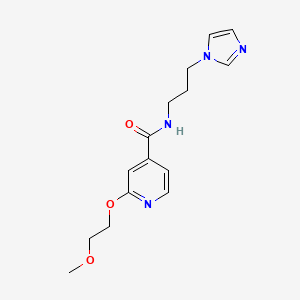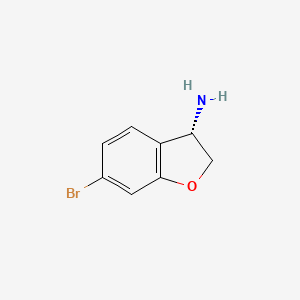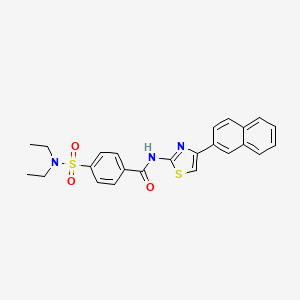
N-(3-(1H-imidazol-1-yl)propyl)-2-(2-methoxyethoxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1H-imidazol-1-yl)propyl)-2-(2-methoxyethoxy)isonicotinamide is a synthetic organic compound that features an imidazole ring, a propyl chain, and an isonicotinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-(2-methoxyethoxy)isonicotinamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Attachment of the Propyl Chain: The imidazole ring is then alkylated with a propyl halide under basic conditions to form the N-(3-(1H-imidazol-1-yl)propyl) intermediate.
Coupling with Isonicotinamide: The final step involves coupling the N-(3-(1H-imidazol-1-yl)propyl) intermediate with 2-(2-methoxyethoxy)isonicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitro group in the isonicotinamide moiety can be reduced to an amine.
Substitution: The methoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring would yield imidazole N-oxides, while reduction of the nitro group would yield the corresponding amine.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving imidazole-containing compounds.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-2-(2-methoxyethoxy)isonicotinamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The imidazole ring can act as a ligand for metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(1H-imidazol-1-yl)propyl)isonicotinamide: Lacks the methoxyethoxy group.
N-(3-(1H-imidazol-1-yl)propyl)-2-(2-hydroxyethoxy)isonicotinamide: Contains a hydroxyethoxy group instead of a methoxyethoxy group.
Uniqueness
N-(3-(1H-imidazol-1-yl)propyl)-2-(2-methoxyethoxy)isonicotinamide is unique due to the presence of both the imidazole ring and the methoxyethoxy group, which may confer specific chemical and biological properties not found in similar compounds.
For precise and detailed information, please refer to specific scientific literature and databases.
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-21-9-10-22-14-11-13(3-5-17-14)15(20)18-4-2-7-19-8-6-16-12-19/h3,5-6,8,11-12H,2,4,7,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPJGOAIBTYRPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2781030.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2781032.png)
![2-Ethyl-5-((4-nitrophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2781033.png)
![N-[2-[4-(Azepane-1-carbonyl)anilino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2781034.png)
![methyl 5-{[N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate](/img/structure/B2781038.png)
![1-(4-methoxybenzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2781039.png)
![Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate](/img/structure/B2781040.png)


![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholin-2-yl]acetic acid](/img/structure/B2781044.png)
![Tert-butyl N-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2781048.png)
![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2781049.png)
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2781050.png)

